molecular formula C14H21NO2 B8577188 Methylphenethyl(tert-butoxycarbonyl)amine

Methylphenethyl(tert-butoxycarbonyl)amine

Cat. No. B8577188
M. Wt: 235.32 g/mol
InChI Key: XZMHPMVKYIOAMX-UHFFFAOYSA-N
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Patent
US06251938B1

Procedure details

3-(N-Me,N-nPr Carbamyloxy) N-Boc,N-methyl phenethylamine (6.0 g, 17.14 mmol) was dissolved in dioxane (60 ml) and 20% HCl/ether (60 ml) was added. The mixture was stirred at RT for 4 hrs and evaporated to dryness in-vacuo, and the residual oil was treated with ether (2×150 ml), to give, after stirring and ice-cooling, 4.6 g (93.5%) of the title compound as a white solid. In this manner the compounds shown in Table 2 were prepared, their analytical characteristics are given in Table 4.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
HCl ether
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]([CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)C)(OC(C)(C)C)=O.[ClH:18].CCOCC>O1CCOCC1>[ClH:18].[CH3:1][NH:8][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N(C)CCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
HCl ether
Quantity
60 mL
Type
reactant
Smiles
Cl.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in-vacuo
ADDITION
Type
ADDITION
Details
the residual oil was treated with ether (2×150 ml)
CUSTOM
Type
CUSTOM
Details
to give
STIRRING
Type
STIRRING
Details
after stirring
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.CNCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.